IRE1|A kinase-IN-5

Description

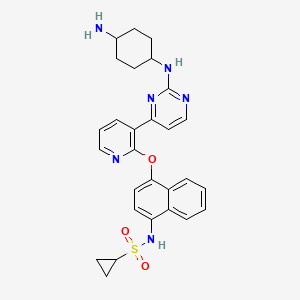

IRE1α kinase-IN-5 is a potent, ATP-competitive inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key mediator of the unfolded protein response (UPR) in the endoplasmic reticulum. With a reported inhibition constant (Ki) of 98 nM , it binds directly to the ATP-binding site of IRE1α’s kinase domain, blocking downstream signaling. Structurally, it is characterized by the molecular formula C28H30N6O3S (molecular weight: 530.64) and a CAS number of 2771006-47-2 . The compound is provided in ≥99% purity and exhibits stability under specific storage conditions: powder at -20°C (3 years) or 4°C (2 years), and dissolved solutions at -80°C (6 months) . Its solubility in DMSO and formulations for in vivo use (e.g., PEG300/saline mixtures) make it versatile for preclinical studies .

Properties

Molecular Formula |

C28H30N6O3S |

|---|---|

Molecular Weight |

530.6 g/mol |

IUPAC Name |

N-[4-[3-[2-[(4-aminocyclohexyl)amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]cyclopropanesulfonamide |

InChI |

InChI=1S/C28H30N6O3S/c29-18-7-9-19(10-8-18)32-28-31-17-15-24(33-28)23-6-3-16-30-27(23)37-26-14-13-25(21-4-1-2-5-22(21)26)34-38(35,36)20-11-12-20/h1-6,13-20,34H,7-12,29H2,(H,31,32,33) |

InChI Key |

YCLWKEPBSLVNJW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N)NC2=NC=CC(=N2)C3=C(N=CC=C3)OC4=CC=C(C5=CC=CC=C54)NS(=O)(=O)C6CC6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IRE1|A kinase-IN-5 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route can vary, but it generally includes:

Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity. This may involve reactions such as halogenation, alkylation, and acylation.

Final Coupling: The final step often involves coupling the core structure with specific side chains or functional groups to achieve the desired biological activity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:

Batch Processing: Traditional method involving sequential addition of reagents and purification of intermediates.

Flow Chemistry: Continuous flow processes to improve reaction efficiency and scalability.

Green Chemistry: Use of environmentally friendly solvents and reagents to reduce the ecological footprint of the production process.

Chemical Reactions Analysis

Types of Reactions

IRE1|A kinase-IN-5 can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Therapeutic Applications

The potential therapeutic applications of IRE1|A kinase-IN-5 span several disease areas:

- Cancer : IRE1 is often upregulated in various cancers due to increased protein synthesis demands. By inhibiting or activating IRE1, researchers aim to manipulate cancer cell survival pathways, potentially leading to enhanced apoptosis in tumor cells .

- Neurodegenerative Diseases : Conditions such as Alzheimer’s and Parkinson’s diseases are associated with ER stress and protein misfolding. Modulating IRE1 activity could help restore cellular homeostasis and prevent neuronal death .

- Metabolic Disorders : Dysregulation of UPR signaling has been implicated in metabolic diseases like obesity and diabetes. Targeting IRE1 with specific inhibitors may improve insulin sensitivity and reduce inflammation associated with these conditions .

Case Studies

Several studies have explored the implications of modulating IRE1 activity using compounds like this compound:

- Multiple Myeloma : A study demonstrated that treatment with G-9807, an activator similar to this compound, led to increased splicing of XBP1 mRNA and downregulation of RIDD targets in KMS-11 multiple myeloma cells. This suggests that enhancing IRE1 activity can have beneficial effects on cell survival under stress conditions .

- Neurodegeneration : Research indicated that inhibiting IRE1's RNase activity could protect against neurodegenerative processes by reducing apoptosis in neuronal models subjected to ER stress. This highlights the dual role of IRE1 as both a pro-survival and pro-apoptotic factor depending on its activation state .

- Inflammation : In models of inflammatory diseases, modulation of IRE1 has shown promise in controlling inflammatory responses through its regulation of cytokine production and cell survival pathways .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

IRE1|A kinase-IN-5 exerts its effects by inhibiting the kinase and endoribonuclease activities of IRE1. This inhibition disrupts the IRE1-mediated signaling pathways, including:

Comparison with Similar Compounds

Table 1: Comparative Profile of IRE1α Modulators

Mechanistic and Functional Insights

Potency and Selectivity IRE1α kinase-IN-5 demonstrates sub-100 nM affinity, outperforming Z4P (1.11 μM) and matching IRE1α kinase-IN-9 (<0.1 μM IC50) in kinase inhibition . However, IRE1α kinase-IN-9 lacks detailed pharmacokinetic data, limiting direct comparisons. KIRA8 and APY29 exemplify divergent allosteric mechanisms: KIRA8 suppresses RNase activity by stabilizing monomeric IRE1α , while APY29 promotes RNase activation via kinase-driven dimerization .

BBB Penetration and Therapeutic Utility Z4P is unique for its BBB permeability, enabling efficacy in CNS diseases like glioblastoma .

Structural and Conformational Effects

- IRE1α kinase-IN-5 and KIRA8 both target the kinase domain but differ in outcomes. While IRE1α kinase-IN-5 competes with ATP, KIRA8 binds to an inactive kinase conformation, uncoupling kinase-RNase crosstalk .

- APY29 and STF-083010 highlight the duality of IRE1α modulation: APY29’s RNase activation contrasts with STF-083010’s RNase inhibition, underscoring the complexity of targeting IRE1α .

Toxicity and Off-Target Effects BDM44768 exacerbates ER stress and lipid accumulation, illustrating risks of non-selective IRE1 modulation . In contrast, IRE1α kinase-IN-5’s ATP-competitive mechanism offers specificity, though long-term toxicity data are lacking.

Biological Activity

IRE1α (Inositol-Requiring Enzyme 1 alpha) is a crucial component of the Unfolded Protein Response (UPR), playing a significant role in cellular responses to endoplasmic reticulum (ER) stress. The compound IRE1α kinase-IN-5 has garnered attention for its potential therapeutic applications, particularly in modulating IRE1α's biological activity. This article explores the biological activity of IRE1α kinase-IN-5, focusing on its mechanisms, effects on cell fate, and implications for disease treatment.

IRE1α possesses two key enzymatic activities: a kinase activity and an endoribonuclease (RNase) activity. The activation of these functions is influenced by the oligomerization state of IRE1α, which is triggered by the accumulation of unfolded proteins in the ER.

- Kinase Activity : Upon activation, IRE1α undergoes trans-autophosphorylation, which enhances its RNase activity. This process is critical for splicing XBP1 mRNA, leading to adaptive responses under ER stress conditions .

- RNase Activity : The RNase domain can initiate unconventional mRNA splicing, which is essential for cellular adaptation or apoptosis depending on the severity and duration of ER stress .

Biological Activity of IRE1α Kinase-IN-5

IRE1α kinase-IN-5 functions as a selective inhibitor of IRE1α's kinase activity. Its biological effects can be summarized as follows:

- Cell Fate Modulation : Research indicates that persistent activation of IRE1α's kinase can lead to apoptosis under chronic ER stress conditions. In contrast, inhibition via compounds like IRE1α kinase-IN-5 can preserve cell viability by preventing excessive RNase activation that leads to cell death .

- Therapeutic Potential : IRE1α kinase-IN-5 has been shown to reduce apoptosis in various cell models under ER stress, suggesting its potential as a therapeutic agent in diseases characterized by chronic ER stress, such as diabetes and neurodegeneration .

Case Studies and Research Findings

A series of studies have investigated the effects of IRE1α kinase-IN-5 on different cell types and conditions:

Q & A

Basic Research Questions

Q. What is the mechanistic basis of IRE1α kinase-IN-5’s inhibitory activity, and how does it compare to other IRE1α inhibitors?

- Methodological Answer : IRE1α kinase-IN-5 acts as an ATP-competitive inhibitor, binding to the kinase domain with a Ki of 98 nM . To validate this, researchers should perform kinase inhibition assays using recombinant IRE1α protein, comparing dose-response curves with reference inhibitors (e.g., IRE1α kinase-IN-4, Ki = 140 nM). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding kinetics. Include negative controls (e.g., inactive mutants) to rule out non-specific interactions. Challenges include ensuring protein purity and avoiding ATP depletion in assay buffers .

Q. How should researchers design in vitro assays to evaluate IRE1α kinase-IN-5’s efficacy in modulating ER stress pathways?

- Methodological Answer : Utilize cell lines with inducible ER stress (e.g., HEK293T treated with tunicamycin). Measure downstream markers like XBP1 splicing via RT-PCR or BiP/GRP78 levels via immunoblotting. Dose-response experiments (e.g., 0–1 µM IRE1α kinase-IN-5) should assess inhibition kinetics. Normalize data to untreated controls and include a positive control (e.g., 4μ8C, a known IRE1 RNase inhibitor). Pitfalls include off-target effects on PERK or ATF6 pathways; validate specificity using siRNA knockdown or pathway-specific reporters .

Q. What are the critical parameters for validating IRE1α kinase-IN-5’s selectivity across related kinases?

- Methodological Answer : Screen against a panel of kinases (e.g., JNK, PERK) using competitive binding assays (DiscoverX KINOMEscan). A selectivity score (S-score) <10% at 1 µM indicates high specificity. Cross-validate with cellular assays monitoring non-IRE1α pathways (e.g., PERK-dependent eIF2α phosphorylation). Use structural modeling (e.g., molecular docking) to identify residues responsible for ATP-binding site specificity. Contradictions may arise if cellular assays show off-target effects despite in vitro selectivity; troubleshoot using kinase-dead mutants .

Advanced Research Questions

Q. How can researchers resolve contradictions between IRE1α kinase-IN-5’s in vitro potency (Ki = 98 nM) and reduced cellular activity in certain models?

- Methodological Answer : Evaluate cellular permeability via LC-MS quantification of intracellular drug levels. Optimize delivery using lipid-based formulations or pH-sensitive nanoparticles. Assess efflux pump activity (e.g., ABC transporters) using inhibitors like verapamil. If solubility is limiting, modify buffer conditions (e.g., DMSO concentration ≤0.1%) or use prodrug strategies. Cross-reference with transcriptomic data (RNA-seq) to identify compensatory pathways (e.g., ATF6 upregulation) that mask inhibitor efficacy .

Q. What experimental strategies are recommended for optimizing IRE1α kinase-IN-5’s therapeutic window in vivo?

- Methodological Answer : Conduct pharmacokinetic (PK) studies in rodents to determine bioavailability, half-life, and tissue distribution. Use ER stress-induced disease models (e.g., diabetic mice for pancreatic β-cell dysfunction). Monitor toxicity via liver/kidney function tests and compare efficacy endpoints (e.g., apoptosis reduction via TUNEL staining). Employ dose-escalation studies to identify the maximum tolerated dose (MTD). Challenges include interspecies metabolic differences; validate findings in humanized models or 3D organoids .

Q. How can researchers integrate IRE1α kinase-IN-5 with other ER stress modulators to study synthetic lethality?

- Methodological Answer : Combine IRE1α kinase-IN-5 with PERK inhibitors (e.g., GSK2606414) or ATF6 activators in cancer cell lines with high ER stress (e.g., multiple myeloma). Use synergy scoring (e.g., Chou-Talalay method) to quantify interactions. Monitor cell viability (MTT assay) and apoptotic markers (caspase-3 cleavage). Transcriptomic profiling (single-cell RNA-seq) can identify resistance mechanisms. Ensure proper controls for additive vs. synergistic effects, and validate findings in xenograft models .

Data Analysis & Reproducibility

Q. What statistical approaches are essential for analyzing dose-response data in IRE1α kinase-IN-5 studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic curve) to calculate IC50 values. Report 95% confidence intervals and compare via extra sum-of-squares F-test. For RNA-seq data, apply Benjamini-Hochberg correction to control false discovery rates. Include raw data in supplementary materials and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Reproducibility issues may arise from batch effects; mitigate using randomized experimental designs and blinded analyses .

Q. How should researchers address discrepancies in IRE1α kinase-IN-5’s reported Ki values across studies?

- Methodological Answer : Reconcile differences by standardizing assay conditions (e.g., ATP concentration, buffer pH). Validate using orthogonal methods (e.g., SPR vs. ITC). Publish full experimental protocols, including reagent sources (e.g., IRE1α isoform used). Cross-validate with independent labs via collaborative reproducibility initiatives. Contradictions may stem from protein degradation or inactive batches; use SDS-PAGE and activity assays to confirm reagent integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.